molecular formula C12H16O2 B15241966 1-(4-Hydroxy-2,3-dimethylphenyl)butan-1-one

1-(4-Hydroxy-2,3-dimethylphenyl)butan-1-one

Cat. No.: B15241966
M. Wt: 192.25 g/mol
InChI Key: QAYJQHFVNYAJTK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(4-Hydroxy-2,3-dimethylphenyl)butan-1-one can be achieved through various methods. One common synthetic route involves the reaction of phenolic compounds with butanone under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(4-Hydroxy-2,3-dimethylphenyl)butan-1-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Hydroxy-2,3-dimethylphenyl)butan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,3-dimethylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and function. The compound’s structure allows it to participate in various biochemical reactions, affecting cellular processes and metabolic pathways .

Comparison with Similar Compounds

1-(4-Hydroxy-2,3-dimethylphenyl)butan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4-hydroxy-2,3-dimethylphenyl)butan-1-one

InChI

InChI=1S/C12H16O2/c1-4-5-12(14)10-6-7-11(13)9(3)8(10)2/h6-7,13H,4-5H2,1-3H3

InChI Key

QAYJQHFVNYAJTK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=C(C=C1)O)C)C

Origin of Product

United States

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